tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 194669-38-0
VCID: VC2463614
InChI: InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)15-7-5-4-6-14(15)12-18/h4-8H,9-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C#N
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol

tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

CAS No.: 194669-38-0

Cat. No.: VC2463614

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate - 194669-38-0

Specification

CAS No. 194669-38-0
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
IUPAC Name tert-butyl 4-(2-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)15-7-5-4-6-14(15)12-18/h4-8H,9-11H2,1-3H3
Standard InChI Key WCRUBXNQVAOTCB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C#N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C#N

Introduction

Chemical Identity and Structure

Basic Chemical Information

tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is an organic compound with defined chemical characteristics that position it as a significant molecule in synthetic chemistry. The compound features a partially reduced pyridine ring (dihydropyridine) with a 2-cyanophenyl substituent at the 4-position and a tert-butyloxycarbonyl (Boc) group protecting the nitrogen atom. This structural arrangement creates a molecule with several reactive sites and functional handles for further chemical transformations.

The compound possesses the following fundamental chemical identifiers:

PropertyValue
CAS Number194669-38-0
Chemical Nametert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Synonyms1(2H)-Pyridinecarboxylic acid, 4-(2-cyanophenyl)-3,6-dihydro-, 1,1-dimethylethyl ester
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol

The compound's chemical identity has been well-established and documented in chemical databases and literature, allowing researchers to consistently identify and work with this specific molecule .

Structural Features and Characteristics

The structure of tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate contains several key features that contribute to its chemical behavior and potential applications. The molecule contains a partially reduced pyridine ring (dihydropyridine) with a double bond between C4 and C5 positions. The 2-cyanophenyl group attached at the C4 position introduces both steric bulk and electronic properties that influence reactivity. The cyano group (−C≡N) is a strong electron-withdrawing group that affects the electron distribution throughout the molecule.

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom serves multiple purposes: it protects the nitrogen from unwanted reactions, modifies the electronic properties of the ring, and can be selectively removed under acidic conditions to reveal the secondary amine for further functionalization .

Physical and Chemical Properties

Solubility and Stability

The compound demonstrates solubility in common organic solvents typically used in laboratory settings. According to handling recommendations, the compound should be stored at room temperature for optimal stability . Its solubility profile is an important consideration for researchers planning to use this compound in synthetic protocols or biological assays.

For preparation of stock solutions, the following table provides guidance on solution volumes required to achieve different concentrations:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM3.5168 mL17.584 mL35.1679 mL
5 mM0.7034 mL3.5168 mL7.0336 mL
10 mM0.3517 mL1.7584 mL3.5168 mL

This information is particularly valuable for researchers working with this compound in laboratory settings, providing standardized approaches to solution preparation .

Synthesis and Preparation

Related Synthetic Methods

Insights from the synthesis of related compounds suggest that cross-coupling reactions are valuable for preparing substituted dihydropyridines. For instance, synthetic procedures for tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate involve similar Suzuki coupling approaches using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate and appropriate aryl halides .

The detailed synthetic procedure might typically involve:

  • Reaction setup in an oven-dried microwave vial

  • Addition of the boronate ester and the 2-bromobenzonitrile

  • Addition of the catalyst system (typically a palladium catalyst with appropriate ligands)

  • Addition of base and solvent

  • Heating under defined conditions

  • Work-up and purification procedures

  • Characterization of the final product

These approaches demonstrate the versatility of boronate ester intermediates in the synthesis of complex dihydropyridine derivatives through cross-coupling chemistry .

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